2-(2-Chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(2-Chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.: 2246825-67-0
VCID: VC11690731
InChI: InChI=1S/C13H18BClO2/c1-9-6-7-11(15)10(8-9)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)Cl
Molecular Formula: C13H18BClO2
Molecular Weight: 252.55 g/mol

2-(2-Chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 2246825-67-0

Cat. No.: VC11690731

Molecular Formula: C13H18BClO2

Molecular Weight: 252.55 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - 2246825-67-0

Specification

CAS No. 2246825-67-0
Molecular Formula C13H18BClO2
Molecular Weight 252.55 g/mol
IUPAC Name 2-(2-chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C13H18BClO2/c1-9-6-7-11(15)10(8-9)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3
Standard InChI Key XONBUNTVWKJWBX-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)Cl
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)Cl

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound features a dioxaborolane ring system substituted with a 2-chloro-5-methylphenyl group. The boron atom resides at the center of the 1,3,2-dioxaborolane ring, which is stabilized by two methyl-substituted oxygen atoms. This structure confers enhanced stability compared to simpler boronic acids, making it less prone to hydrolysis under ambient conditions.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number2246825-67-0
Molecular FormulaC₁₃H₁₈BClO₂
Molecular Weight252.55 g/mol
IUPAC Name2-(2-chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Storage ConditionsAmbient temperature, inert atmosphere
Purity≥97% (industrial grade)

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via the condensation of 2-chloro-5-methylphenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions. The reaction proceeds through a dehydration mechanism, facilitated by molecular sieves or other desiccants, to yield the boronic ester.

Reaction Scheme:
2-Chloro-5-methylphenylboronic acid+PinacolAnhydrous TolueneTarget Compound+H2O\text{2-Chloro-5-methylphenylboronic acid} + \text{Pinacol} \xrightarrow{\text{Anhydrous Toluene}} \text{Target Compound} + \text{H}_2\text{O}

Industrial production scales this process using continuous-flow reactors to optimize yield (typically >90%) and minimize byproducts. Quality control measures include HPLC analysis to verify purity ≥97%, as specified by commercial suppliers .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a key arylboron partner in Suzuki-Miyaura reactions, enabling the synthesis of biaryl structures essential for drug candidates. For example, it has been employed in the preparation of kinase inhibitors by coupling with halogenated heterocycles.

Catalysis and Materials Science

Recent studies highlight its utility in polymer synthesis, where it facilitates the incorporation of chloroaryl motifs into conjugated polymers for organic electronics. The methyl substituents enhance solubility, aiding in solution-processing techniques .

Mechanistic Insights

Reaction Pathways

In cross-coupling reactions, the boron center coordinates with palladium catalysts (e.g., Pd(PPh₃)₄), forming a transient Pd(II)-aryl intermediate. Subsequent transmetallation with aryl halides and reductive elimination yields the coupled product. The steric bulk of the dioxaborolane ring moderates reactivity, preventing undesired side reactions.

Stability Considerations

While the compound exhibits improved air stability compared to boronic acids, prolonged exposure to moisture induces hydrolysis back to the boronic acid. Storage under nitrogen or argon is recommended to maintain integrity .

CompoundStabilityReactivityPreferred Applications
2-(2-Chloro-5-methylphenyl)-dioxaborolaneHighModeratePharmaceuticals, Electronics
Phenylboronic acid pinacol esterModerateHighSmall-molecule synthesis
4-Bromo-2-chlorophenylboronic esterLowHighSpecialty polymers

Future Directions

Ongoing research explores asymmetric variants of Suzuki-Miyaura couplings using chiral dioxaborolane derivatives. Additionally, computational studies aim to predict regioselectivity in complex coupling environments, potentially expanding its utility in medicinal chemistry .

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